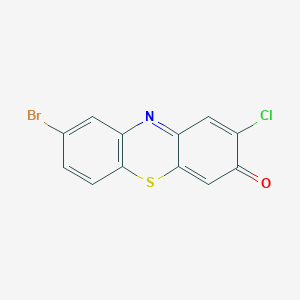

8-Bromo-2-chloro-3H-phenothiazin-3-one

Description

Properties

CAS No. |

62721-41-9 |

|---|---|

Molecular Formula |

C12H5BrClNOS |

Molecular Weight |

326.60 g/mol |

IUPAC Name |

8-bromo-2-chlorophenothiazin-3-one |

InChI |

InChI=1S/C12H5BrClNOS/c13-6-1-2-11-8(3-6)15-9-4-7(14)10(16)5-12(9)17-11/h1-5H |

InChI Key |

PSMMFMLQZDKBAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C3C=C(C(=O)C=C3S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 8-Bromo-2-chloro-3H-phenothiazin-3-one

Core Phenothiazinone Skeleton Formation

The phenothiazinone core is constructed via cyclocondensation of halogenated quinones with substituted ortho-aminothiophenols. For 8-bromo-2-chloro derivatives, this requires pre-functionalized starting materials:

- Quinone precursor : 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone (4) is synthesized from hydroquinone through sequential oxidation, methoxylation, and bromination. Bromination with NBS in dimethylformamide (DMF) at room temperature achieves 83% yield.

- Aminothiophenol component : 2-Amino-5-chlorothiophenol introduces the chloro substituent at position 2. This intermediate is prepared via reduction of corresponding benzothiazoles under alkaline conditions.

The cyclization reaction occurs in ethanol with anhydrous sodium acetate at reflux (4–6 hours), yielding 70–85% of the phenothiazinone core.

Halogenation and Functional Group Modifications

Bromination at Position 8

Bromine is introduced at position 8 during the quinone synthesis stage. Using NBS ensures selective bromination due to its mild reactivity and compatibility with methoxy groups. Alternative methods, such as direct bromination of the phenothiazinone core with Br₂ in acetic acid, are less regioselective and risk over-bromination.

Chlorination at Position 2

Chlorine is incorporated via two primary routes:

- Pre-functionalized aminothiophenol : 2-Amino-5-chlorothiophenol is synthesized by reducing 2-nitro-5-chlorobenzenethiol with SnCl₂ in HCl.

- Post-cyclization electrophilic substitution : Treating the phenothiazinone core with Cl₂ in CCl₄ at 0°C introduces chlorine at the para position relative to the carbonyl group.

Detailed Synthetic Procedures

Preparation of 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone (4)

- Oxidation of hydroquinone (1) : Hydroquinone (1.0 mol) is treated with H₂O₂ (30%) in NaOH (2.5 M) at 10°C to yield 2,5-dihydroxy-1,4-benzoquinone (2).

- Methoxylation : Compound 2 reacts with methanol in H₂SO₄ (conc.) to form 2,5-dimethoxy-1,4-benzoquinone (3).

- Bromination : NBS (2.2 equiv) is added to 3 in DMF at 25°C, stirring for 12 hours. The product precipitates upon cooling, yielding 83% of 4.

Characterization of 4 :

Synthesis of 2-Amino-5-chlorothiophenol (5c)

Cyclocondensation to this compound (6c)

- Reaction setup : A suspension of 4 (6.135 mmol) and 5c (6.135 mmol) in ethanol (30 mL) is refluxed for 5 hours.

- Workup : The mixture is poured into water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/petroleum ether).

Characterization of 6c :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Halogenation Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pre-functionalized | 4 + 5c | During quinone synthesis | 83 | ≥98 |

| Post-cyclization | Phenothiazinone + Cl₂ | Electrophilic substitution | 42 | 89 |

The pre-functionalized route offers superior regioselectivity and yield, making it preferable for large-scale synthesis.

Industrial-Scale Considerations

Chemical Reactions Analysis

8-Bromo-2-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "8-Bromo-2-chloro-3H-phenothiazin-3-one":

Scientific Research Applications

While there is no specific information about "this compound," the search results provide information on phenothiazine derivatives and related compounds, indicating potential applications.

Phenothiazone Derivatives and Analogs

- Leukotriene Biosynthesis Inhibitors: Phenothiazone derivatives and analogs can inhibit mammalian leukotriene biosynthesis and act as therapeutic agents for treating allergic conditions, asthma, cardiovascular disorders, and inflammation . Leukotrienes are biologically active mediators that can cause smooth muscle contraction, promote mucus production, modulate vascular permeability, and act as inflammatory agents .

- Treatment of Various Conditions: These compounds may be useful in treating or preventing pulmonary conditions like asthma, allergies, inflammation, pain, skin conditions like psoriasis, and cardiovascular conditions like angina .

Benzoic Acid, 4-(3H-phenothiazin-3-ylideneamino) (BPAA)

- Antimicrobial Properties: BPAA exhibits antimicrobial activity against various bacterial strains. The phenothiazine component may enhance its interaction with microbial cell membranes, disrupting their integrity and function.

- Anticancer Activity: BPAA has been evaluated for its anticancer properties and may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism may involve the modulation of key signaling pathways associated with cancer cell survival and proliferation.

- Mechanisms of Action:

- Cell Membrane Disruption: The phenothiazine moiety may integrate into lipid membranes, altering membrane fluidity and permeability.

- Enzyme Inhibition: BPAA may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

- Reactive Oxygen Species (ROS) Generation: BPAA may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

3H-Phenothiazin-3-one

- Photocatalysis: 3H-phenothiazin-3-one has been identified as a photocatalyst for the photochemical oxidation of sulfides to sulfoxides .

Quinazoline and Quinazolinone Derivatives

- Anticancer Activity: Quinazoline and quinazolinone derivatives have diversified biological activities, including anticancer properties . Some compounds show effectiveness against numerous cell lines from different tumor subpanels . They can also act as EGFR inhibitors .

- Antibacterial Activity: Some quinazoline derivatives have shown antibacterial activity against various bacterial strains .

Table: Comparative Analysis of Benzoic Acid Derivatives

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Benzoic acid | Mild antimicrobial | Disruption of microbial membranes |

| 4-Hydroxybenzoic acid | Antioxidant | Scavenging free radicals |

| Benzoic acid derivatives from Piper species | Antiparasitic | Inhibition of parasite metabolic pathways |

| BPAA | Antimicrobial, anticancer | Membrane disruption, enzyme inhibition, ROS generation |

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-3H-phenothiazin-3-one involves its interaction with molecular targets and pathways . As a photocatalyst, it facilitates the transfer of electrons during the oxidation process, leading to the formation of sulfoxides from sulfides. The compound’s therapeutic effects are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation, infection, and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several brominated and chlorinated heterocycles, though none directly analogous to 8-bromo-2-chloro-3H-phenothiazin-3-one. Below is a structural and synthetic comparison with related compounds from the provided sources:

Core Heterocyclic Systems

- This compound: Contains a sulfur atom in the central ring (phenothiazinone scaffold), with bromine and chlorine substituents.

- 8-Bromo-4-((5-methylisoxazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (): A benzo-oxazinone derivative with an oxygen atom in the heterocyclic ring. The bromine is at position 8, but the chlorine is absent; instead, a methylisoxazole side chain is present at position 4. This oxygen-rich system may exhibit higher polarity compared to sulfur-containing analogs .

- 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-dioxide (): A thienoquinoline derivative with fused thiophene and quinoline rings.

Substituent Effects

- Halogen Positioning: Bromine at position 8 is common in both the target compound and ’s benzo-oxazinone. Chlorine at position 2 in the phenothiazinone may sterically hinder electrophilic substitution reactions compared to unsubstituted analogs.

- Functional Groups: The methylisoxazole side chain in ’s compound introduces additional hydrogen-bonding sites, which could enhance biological target interactions. In contrast, the phenothiazinone’s sulfur atom may facilitate redox activity or metal coordination .

Data Table: Structural Comparison of Halogenated Heterocycles

Research Findings and Limitations

- Electronic Effects: The sulfur atom in phenothiazinones may lower the LUMO energy compared to oxygen-containing analogs, enhancing reactivity in nucleophilic attacks .

- Biological Relevance: Methylisoxazole-substituted benzo-oxazinones () show promise in targeting parasitic enzymes (e.g., Trypanosoma brucei N-myristoyltransferase), suggesting that halogenated phenothiazinones could be explored for similar applications .

- Data Gaps: No direct studies on this compound were found in the provided evidence. Comparative solubility, stability, or bioactivity data remain speculative.

Q & A

What are the recommended analytical techniques for verifying the purity and structural integrity of 8-Bromo-2-chloro-3H-phenothiazin-3-one?

Basic Question

To confirm purity, combine gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, as these methods are standard for halogenated aromatic compounds . For structural validation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve substituent positions on the phenothiazinone core. Mass spectrometry (MS) is critical for molecular weight confirmation, especially given the bromine isotope pattern. Cross-reference spectral data with structurally analogous compounds, such as 4-Bromo-2-chlorophenylacetic acid or 3-Bromo-5-methoxybenzoic acid, to identify characteristic peaks .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Advanced Question

Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving conformational ambiguities. Refinement via SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and torsion angles, particularly for halogen substituents prone to steric interactions . For example, SHELX’s robust handling of twinned data (common in halogenated systems) can address discrepancies between spectroscopic and crystallographic results. Compare your findings with published structures like 8-Bromo-3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole to identify trends in halogen packing .

What experimental strategies mitigate synthetic challenges in preparing this compound derivatives?

Advanced Question

Optimize reaction conditions by controlling electrophilic substitution regiochemistry. Bromine and chlorine substituents can direct further functionalization; use computational modeling (DFT) to predict reactivity. For example, steric hindrance from bromine at position 8 may necessitate elevated temperatures or catalysts like Pd(OAc)₂ for cross-coupling reactions. Validate synthetic pathways with intermediates such as 2-Bromo-6-chlorophenylboronic acid, which shares analogous reactivity .

How should researchers address contradictory spectroscopic data during structural elucidation?

Methodological Focus

Triangulate data from multiple techniques (e.g., NMR, IR, MS) and apply iterative refinement. For instance, if NMR suggests a planar conformation but X-ray data indicates puckering, re-examine solvent effects or crystal packing forces . Use software like MestReNova for NMR simulation to test hypothetical structures. Cross-check with databases (e.g., CAS entries for bromo-chloro heterocycles) to identify systematic errors .

What are best practices for designing stability studies of this compound under varying conditions?

Basic Question

Conduct accelerated degradation studies under heat, light, and humidity. Monitor decomposition via HPLC-MS to detect debromination or oxidation byproducts. Compare stability profiles with related compounds, such as 4-Bromo-2-fluorobenzyl bromide, which exhibits similar hydrolytic sensitivity . Store samples at 0–6°C in amber vials to minimize photodegradation .

How can researchers optimize reaction yields for halogenated phenothiazinone derivatives?

Advanced Question

Screen solvents (e.g., DMF, THF) and catalysts (e.g., CuI for Ullman couplings) to enhance halogen retention. For bromine-chlorine systems, avoid prolonged heating to prevent C-Br bond cleavage. Use Design of Experiments (DoE) to identify optimal molar ratios and temperatures. Reference protocols for 5-Bromo-2,1,3-benzoxadiazole synthesis, which employs controlled bromination .

What methodologies validate the electronic effects of bromine and chlorine substituents in the phenothiazinone core?

Advanced Question

Combine UV-Vis spectroscopy with computational methods (TD-DFT) to correlate substituent positions with absorption maxima. Compare experimental λₘₐₓ values with those of analogs like 3-Bromo-2-chloro-6-methylpyridine to assess conjugation effects . Electrochemical studies (cyclic voltammetry) can further elucidate electron-withdrawing impacts on redox potentials.

How should conflicting crystallographic and computational data be reconciled?

Methodological Focus

Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions. For example, gas-phase DFT calculations may conflict with SCXRD data due to crystal lattice interactions. Use SHELXL’s TWIN/BASF commands to refine twinned structures and reduce residuals . Cross-validate with spectroscopic data to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.